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Compound of Interest

Compound Name: Bromodichloroacetamide

CAS No.: 98137-00-9

Cat. No.: B1526600 Get Quote

Executive Summary
Target Compound: Bromodichloroacetamide (2-bromo-2,2-dichloroacetamide)[1]

CAS Registry: 98137-00-9[1]

Molecular Formula:

[1]

Primary Application: Analytical reference standard for DBP quantification; genotoxicity

assays.

Synthesis Logic: Nucleophilic acyl substitution via an acid chloride intermediate derived from

-brominated dichloroacetic acid.

Retrosynthetic Analysis & Strategy
The synthesis is designed to introduce the bromine atom before the amide formation. Direct

bromination of dichloroacetamide is avoided due to the risk of

-bromination (forming

-bromo-dichloroacetamide) rather than
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-carbon substitution.

Pathway:

-Bromination: Dichloroacetic acid (DCAA) is brominated using elemental bromine and a
phosphorus catalyst (HVZ conditions) to yield bromodichloroacetic acid.

Acyl Chloride Activation: The acid is converted to bromodichloroacetyl chloride using thionyl

chloride (

).

Ammonolysis: The acid chloride reacts with aqueous ammonia to yield the target amide.

Figure 1: Step-wise synthetic pathway from Dichloroacetic acid to Bromodichloroacetamide.

Safety & Hazard Management
Critical Warning: This synthesis involves highly toxic and corrosive reagents. Work must be

performed in a properly functioning chemical fume hood.

Reagent Hazard Class Specific Precaution

Bromine (

)
Acute Toxin, Corrosive

Use glass/Teflon equipment

only. Have sodium thiosulfate

quench ready.

Phosphorus Tribromide (

)

Corrosive, Reacts Violently w/

Water

Keep strictly anhydrous.

Reacts to form HBr gas.

Thionyl Chloride (

)
Corrosive, Lachrymator

Traps

and

gas evolution.

Dichloroacetic Acid Corrosive, Carcinogen Suspect
Double glove

(Nitrile/Neoprene).

Experimental Protocol
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Phase 1: Synthesis of Bromodichloroacetic Acid
Objective: Introduce bromine at the

-position via HVZ reaction.

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-

equalizing addition funnel, and a reflux condenser topped with a

drying tube (or

line). Connect the exhaust to a gas trap (NaOH solution) to neutralize HBr.

Reagents:

Dichloroacetic acid (

,

)

Phosphorus tribromide (

,

) - Catalyst

Bromine (

,

,

)

Procedure:

Add Dichloroacetic acid and

to the flask.

Heat the mixture to 80–90°C.
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Add Bromine dropwise over 60 minutes. The red color of bromine should dissipate as it

reacts.

Mechanistic Note: The

converts trace acid to acid bromide, which enolizes more readily than the acid, facilitating
electrophilic attack by

.

Stir at 90°C for an additional 2–3 hours until bromine evolution ceases.

Workup: Cool to room temperature. Slowly add

of water to hydrolyze the intermediate acetyl bromide back to the acid.

Extraction: Extract with Dichloromethane (DCM) (

). Dry organic layer over anhydrous

.[2]

Concentration: Remove solvent under reduced pressure. The residue is crude

Bromodichloroacetic acid (often a low-melting solid or oil). Proceed to Phase 2 without

extensive purification.

Phase 2: Acyl Chloride Formation & Amidation
Objective: Convert the acid to the amide.[3]

Setup: 100 mL round-bottom flask with reflux condenser.

Reagents:

Crude Bromodichloroacetic acid (from Phase 1)

Thionyl Chloride (

, excess)
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Ammonium Hydroxide (

, excess)

Procedure (Acyl Chloride):

Add crude acid and

to the flask.

Reflux for 1–2 hours. Evolution of

and

gas will occur.

Distill off excess

(or remove under vacuum if using a rotary evaporator with a proper trap).

Result: Bromodichloroacetyl chloride (Yellowish liquid).

Procedure (Amidation):

Dissolve the acid chloride in

of anhydrous DCM.

Prepare a stirred solution of concentrated aqueous ammonia (

) in a beaker, cooled to 0°C in an ice bath.

Addition: Slowly add the DCM solution of acid chloride to the ammonia solution with

vigorous stirring. Caution: Exothermic reaction.

Stir for 30 minutes at 0°C, then allow to warm to room temperature.

Purification:

Separate the organic (DCM) layer.
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Extract the aqueous layer once more with DCM (

).

Combine organic layers and wash with brine.

Dry over

and evaporate solvent.[2]

Recrystallization: Recrystallize the solid residue from a mixture of Hexane/Ethyl Acetate

(or pure Hexane if solubility permits) to obtain white crystalline needles.

Mechanistic Insight
The formation of the mixed haloacetamide relies on the Hell-Volhard-Zelinsky (HVZ)

mechanism.

Figure 2: Mechanistic flow of the alpha-bromination process.

Activation:

converts the carboxylic acid to the acyl bromide.[2]

Enolization: The acyl bromide enolizes much faster than the acid. The enol form (

) acts as the nucleophile.

Bromination: The enol attacks molecular bromine (

), installing the bromine at the

-carbon.

Substitution: The final amidation replaces the halogen/hydroxyl group on the carbonyl with

an amino group (

).

Characterization Data
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Verify the product identity using the following parameters.

Technique Expected Signal Interpretation

Physical State White Crystalline Solid High purity indicator.

Melting Point ~85–90°C (Predicted)
Compare to literature for

similar haloacetamides.

1H NMR (Broad Singlet, 2H)

Amide

protons. Note: No alpha-

protons exist.

13C NMR (C=O) Carbonyl carbon.

13C NMR
(

)

Quaternary alpha-carbon.

Mass Spec (EI) Molecular Ion clusters
Distinct isotope pattern for

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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